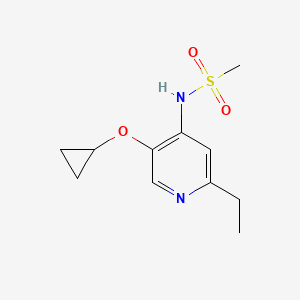
3-Amino-5-hydroxyisonicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-5-hydroxyisonicotinaldehyde is a derivative of pyridine, characterized by the presence of amino and hydroxyl groups along with an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-hydroxyisonicotinaldehyde can be achieved through several methods. One common approach involves the oxidation of 3-hydroxy-4-pyridinemethanol using manganese dioxide . Another method includes the use of Sandmeyer chemistry on 3,5-diamino-1,2,4-triazole to form the di-diazonium salt, followed by displacement with nitrite .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes can be adapted for industrial purposes, ensuring the availability of the compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-5-hydroxyisonicotinaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Amino-5-hydroxyisonicotinaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the production of fluorescent dyes and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Amino-5-hydroxyisonicotinaldehyde involves its interaction with various molecular targets and pathways. For instance, as an analogue of pyridoxal 5’-phosphate, it forms Schiff bases with amino acids, facilitating studies on enzyme kinetics and mechanisms . The compound’s ability to form imines and other derivatives is crucial for its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxyisonicotinaldehyde: Similar in structure but lacks the amino group.
3-Amino-5-methylisoxazole: Contains an isoxazole ring instead of a pyridine ring.
Uniqueness
3-Amino-5-hydroxyisonicotinaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. Its structural similarity to vitamin B6 analogues makes it particularly valuable for biochemical studies.
Eigenschaften
Molekularformel |
C6H6N2O2 |
|---|---|
Molekulargewicht |
138.12 g/mol |
IUPAC-Name |
3-amino-5-hydroxypyridine-4-carbaldehyde |
InChI |
InChI=1S/C6H6N2O2/c7-5-1-8-2-6(10)4(5)3-9/h1-3,10H,7H2 |
InChI-Schlüssel |
NYBWPUSPPJHSQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C=N1)O)C=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![[2-Acetyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14843463.png)

